molecular formula C19H18O7 B192262 Retusin CAS No. 1245-15-4

Retusin

Cat. No.: B192262
CAS No.: 1245-15-4
M. Wt: 358.3 g/mol
InChI Key: HHGPYJLEJGNWJA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Retusin plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It efficiently attaches low-energy electrons, generating fragment species via dissociative electron attachment (DEA). This interaction is crucial for its antioxidant activity, as this compound can attach solvated electrons and decompose under reductive conditions, such as near the mitochondrial electron transport chain . The compound interacts with enzymes and proteins involved in the electron transport chain, contributing to its radical scavenging activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to generate molecular hydrogen, which possesses selective antioxidant properties. This activity is thought to be responsible for its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress . Additionally, this compound’s interaction with the mitochondrial electron transport chain suggests its role in maintaining cellular energy balance and reducing oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to attach low-energy electrons and generate fragment species via DEA is a key aspect of its mechanism of action. This compound’s interaction with the mitochondrial electron transport chain leads to the generation of molecular hydrogen and quinone-bearing anions, which serve as electron carriers . These interactions contribute to its antioxidant activity and ability to protect cells from oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by its interactions with low-energy electrons and the mitochondrial electron transport chain. Long-term studies have shown that this compound can maintain its antioxidant activity and protect cells from oxidative damage over extended periods . The compound’s stability and effectiveness may vary depending on the experimental conditions and the presence of other biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits significant antioxidant and protective effects against oxidative stress. At higher doses, the compound may exhibit toxic or adverse effects, including potential disruption of cellular functions and metabolic processes . It is essential to determine the optimal dosage to maximize the beneficial effects of this compound while minimizing any potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the electron transport chain and oxidative stress response. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . This compound’s ability to generate molecular hydrogen and quinone-bearing anions plays a crucial role in its antioxidant activity and protection against oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . This compound’s ability to attach low-energy electrons and interact with the mitochondrial electron transport chain suggests its preferential localization in mitochondria, where it can exert its antioxidant effects.

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it interacts with the electron transport chain and other biomolecules involved in oxidative stress response. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its activity and function . This compound’s localization in mitochondria is crucial for its role in maintaining cellular energy balance and protecting cells from oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

Retusin can be synthesized through the methylation of quercetin. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources. For instance, it can be isolated from the leaves of Talinum triangulare using solvent extraction methods followed by purification through chromatography . The extraction process may involve the use of solvents like ethanol or methanol, and the purification can be achieved using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Retusin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Low-energy electrons, solvated electrons.

    Substitution: Nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Fragment species, including doubly dehydrogenated anions.

    Substitution: Various substituted flavonoid derivatives.

Comparison with Similar Compounds

Retusin is unique among flavonoids due to its specific methylation pattern. Similar compounds include:

    Quercetin: The parent compound of this compound, known for its antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid with similar biological activities but different methylation patterns.

    Myricetin: A flavonoid with additional hydroxyl groups, leading to different reactivity and biological effects.

This compound stands out due to its specific methylation, which enhances its stability and bioactivity compared to other flavonoids .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-22-11-8-12(20)16-15(9-11)26-18(19(25-4)17(16)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGPYJLEJGNWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924839
Record name Retusine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245-15-4
Record name 5-Hydroxy-3,7,3′,4′-tetramethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retusine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retusin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61837
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Retusine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.629
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Record name RETUSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8591903SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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